

# "addressing autofluorescence artifacts in NADH imaging"

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## Compound of Interest

Compound Name: *Nadh*

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## Technical Support Center: NADH Imaging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address autofluorescence artifacts in **NADH** imaging.

### Troubleshooting Guides

#### Issue: High background fluorescence obscuring NADH signal.

Question: My images have a high, diffuse background, making it difficult to distinguish the specific **NADH** signal. What could be the cause and how can I fix it?

Answer: High background fluorescence, or autofluorescence, is a common issue in **NADH** imaging. It can originate from several sources within the sample and from the experimental procedure itself. Here's a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Identify the Source of Autofluorescence First, determine the origin of the autofluorescence by imaging an unstained control sample. This will reveal the inherent background fluorescence of your specimen. Common sources include:

- **Endogenous Fluorophores:** Molecules naturally present in cells and tissues, such as collagen, elastin, lipofuscin, and flavins, can fluoresce in the same spectral range as **NADH**.

[1][2][3][4]

- Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[1][2][5][6]
- Sample Preparation Reagents: Components of the mounting media or tissue culture media (e.g., phenol red) can contribute to background fluorescence.[7]

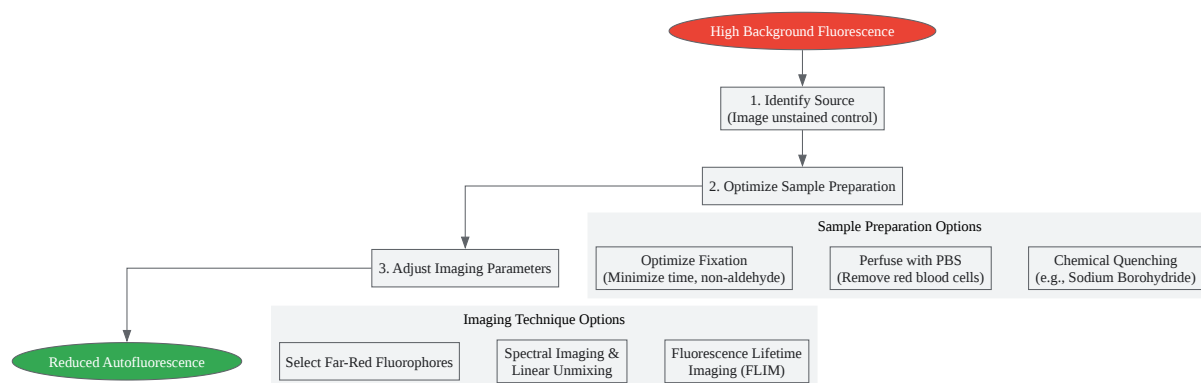
### Step 2: Optimize Sample Preparation

- Fixation: If using aldehyde fixatives, minimize the fixation time to what is necessary for adequate preservation.[1][5] Consider using a non-aldehyde fixative, such as chilled methanol or ethanol, if compatible with your experimental goals.[1][4]
- Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which contain autofluorescent heme groups.[1][5][8]
- Chemical Quenching: Treat aldehyde-fixed samples with a quenching agent like sodium borohydride to reduce fixation-induced autofluorescence.[1][2] However, results can be variable.[1] Commercially available reagents like TrueVIEW™ can also be effective.[1]

### Step 3: Adjust Imaging Parameters

- Fluorophore Selection: If you are using other fluorescent labels in conjunction with **NADH** imaging, choose fluorophores that are spectrally well-separated from the autofluorescence spectrum. Far-red emitting dyes are often a good choice as endogenous autofluorescence is typically lower in this region.[1][4][7][8]
- Spectral Imaging and Linear Unmixing: This is a powerful technique to computationally separate the **NADH** signal from the autofluorescence signal. It requires acquiring images across a range of emission wavelengths and then using software to "unmix" the different fluorescent components based on their unique spectral signatures.[9][10][11]
- Fluorescence Lifetime Imaging (FLIM): FLIM measures the decay rate of fluorescence, which is a characteristic property of each fluorophore. Since **NADH** has a distinct fluorescence lifetime, FLIM can effectively separate its signal from background autofluorescence, even if their emission spectra overlap.[7][12][13]

Visualizing the Troubleshooting Workflow:



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Caption: A workflow for troubleshooting high background fluorescence in **NADH** imaging.

## Frequently Asked Questions (FAQs)

Q1: What are the primary endogenous molecules that cause autofluorescence in the **NADH** imaging range?

A1: Several endogenous molecules can contribute to autofluorescence when imaging **NADH**. The most common include:

- Collagen and Elastin: These structural proteins are abundant in the extracellular matrix and have broad emission spectra that can overlap with **NADH**.<sup>[2][9]</sup>

- Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and have a very broad fluorescence spectrum.[1][2][3]
- Flavins (FAD): While FAD is another important metabolic cofactor, its fluorescence emission spectrum can overlap with that of **NADH**, although it is typically excited at longer wavelengths.[14][15]

Q2: Can photobleaching be used to reduce autofluorescence?

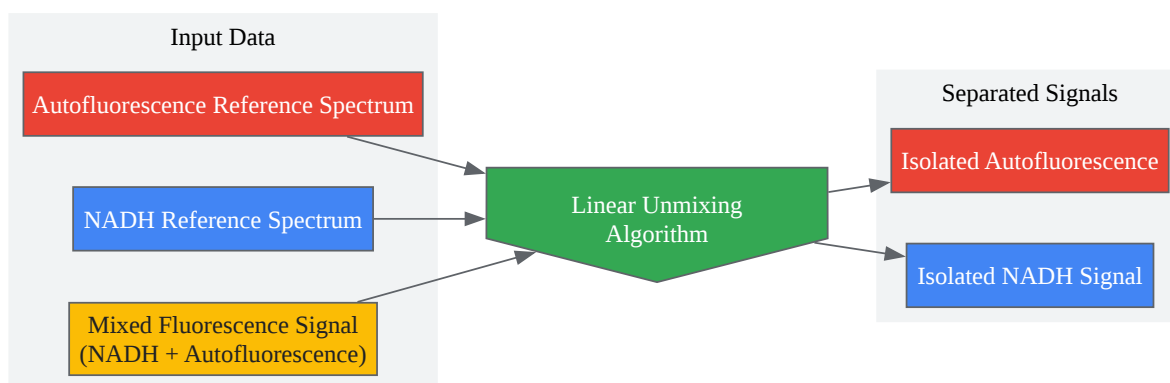
A2: Yes, photobleaching can be an effective method to reduce autofluorescence.[16][17] This involves exposing the sample to intense light before acquiring the final image to "burn out" the autofluorescent molecules. However, it's a delicate balance, as excessive photobleaching can also damage the sample and potentially reduce the specific **NADH** signal.[18] The effectiveness of photobleaching can be enhanced by using chemical agents like hydrogen peroxide.[19]

Q3: What is spectral unmixing and how does it work to remove autofluorescence?

A3: Spectral unmixing is a computational technique that separates the fluorescence signals of multiple fluorophores within a single image.[10][11] It works by:

- Acquiring a Lambda Stack: An image is captured at multiple, narrow emission wavelength bands.
- Obtaining Reference Spectra: The unique emission spectrum of each individual component (**NADH** and the autofluorescence) is measured from control samples.
- Linear Unmixing Algorithm: A software algorithm then uses the reference spectra to calculate the contribution of each component to the total fluorescence at every pixel in the experimental image, effectively separating the **NADH** signal from the autofluorescence.[10][11]

Visualizing the Spectral Unmixing Process:



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Caption: The process of spectral unmixing to separate **NADH** from autofluorescence.

Q4: How does Fluorescence Lifetime Imaging (FLIM) help in distinguishing **NADH** from autofluorescence?

A4: FLIM measures the time a fluorophore spends in the excited state before emitting a photon. This "fluorescence lifetime" is an intrinsic property of the molecule. **NADH** has a characteristic biexponential decay, with a short lifetime component corresponding to free **NADH** and a longer lifetime component for protein-bound **NADH**.<sup>[12][13]</sup> Most autofluorescent species have different fluorescence lifetimes. By measuring the lifetime at each pixel, FLIM can create an image where the contrast is based on lifetime rather than intensity, allowing for clear separation of the **NADH** signal from the autofluorescent background.<sup>[7][20]</sup>

## Quantitative Data Summary

Table 1: Spectral Characteristics of **NADH** and Common Autofluorescent Species

Fluorophore	Typical Excitation Max (nm)	Typical Emission Max (nm)	Notes
Free NADH	340	~460-470	Emission is red-shifted compared to bound NADH. <a href="#">[21]</a> <a href="#">[22]</a>
Protein-Bound NADH	340	~440-450	Emission is blue-shifted and quantum yield is higher. <a href="#">[21]</a>
Collagen	~300-450	~390-450	Broad excitation and emission in the blue-green range. <a href="#">[1]</a>
Elastin	~350-450	~420-520	Strong fluorescence in the blue-green spectrum. <a href="#">[3]</a>
Lipofuscin	345-490	460-670	Very broad excitation and emission across the visible spectrum. <a href="#">[3]</a>
FAD (Flavins)	~360-465	~520-530	Can be excited separately from NADH using longer wavelengths. <a href="#">[14]</a> <a href="#">[15]</a>

## Key Experimental Protocols

### Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is intended for use on aldehyde-fixed cells or tissue sections.

Materials:

- Phosphate-Buffered Saline (PBS)

- Sodium borohydride ( $\text{NaBH}_4$ )
- Fixed samples on slides or coverslips

Procedure:

- Rehydration: If working with paraffin-embedded sections, deparaffinize and rehydrate the tissue through a series of xylene and graded ethanol washes to water.
- Prepare  $\text{NaBH}_4$  Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a reactive chemical. Handle with appropriate safety precautions.
- Incubation: Immerse the slides in the  $\text{NaBH}_4$  solution. Incubate for 30 minutes at room temperature.
- Washing: Wash the slides thoroughly three times for 5 minutes each in PBS to remove any residual sodium borohydride.
- Proceed with Staining: The samples are now ready for your standard immunofluorescence or other staining protocols.

## Protocol 2: Basic Spectral Imaging and Linear Unmixing Workflow

This protocol outlines the general steps for acquiring data for spectral unmixing. Specific microscope settings will vary.

Materials:

- Confocal or multiphoton microscope with a spectral detector.
- Your fully stained experimental sample.
- Control samples:
  - An unstained sample to capture the autofluorescence spectrum.

- (If applicable) Samples stained with only one of your other fluorophores.
- A sample of pure **NADH** solution (optional, for a precise **NADH** spectrum).

#### Procedure:

- Set up Microscope: Use an excitation wavelength appropriate for **NADH** (e.g., ~340 nm for one-photon, ~740 nm for two-photon).[22][23] Set the spectral detector to acquire a series of images across the emission spectrum (e.g., from 400 nm to 600 nm in 10 nm steps).
- Acquire Reference Spectra:
  - Place the unstained control sample on the microscope and, using the same settings as for your experiment, acquire a lambda stack. This will be your autofluorescence reference spectrum.
  - Repeat for any other single-fluorophore control samples.
- Acquire Experimental Data: Place your experimental sample on the microscope and acquire a lambda stack using the identical settings.
- Perform Linear Unmixing:
  - In your microscope's analysis software, open the lambda stack from your experimental sample.
  - Open the reference spectra you acquired.
  - Use the linear unmixing function to separate the mixed image into individual channels corresponding to each reference spectrum (one for **NADH**, one for autofluorescence, etc.).
  - The output will be a set of images where the intensity of each pixel represents the abundance of that specific component.[23]

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